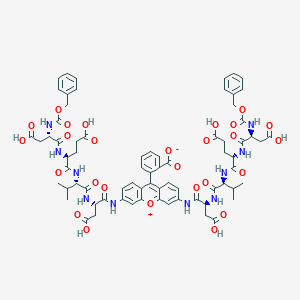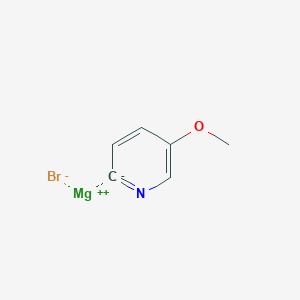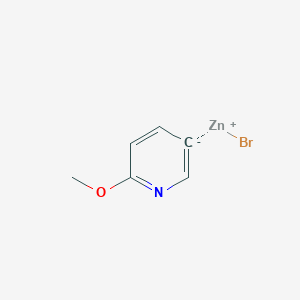
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is an organometallic compound of zinc and bromide. It is a pale yellow crystalline solid, soluble in most organic solvents. The compound is commercially available, and is used in a variety of laboratory and industrial applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is widely used in scientific research. It is used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst for various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. In addition, it is used as a reagent in the preparation of organometallic complexes, such as zinc-pyridinium complexes.
Mecanismo De Acción
The mechanism of action of (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is not fully understood. However, it is known that the compound acts as a Lewis acid, which is capable of forming complexes with other molecules. This enables the compound to catalyze various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. In addition, the compound can form complexes with other organometallic compounds, such as zinc-pyridinium complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, are not well understood. The compound is not known to be toxic, and it is not known to have any adverse effects on humans or animals. However, it is known to be an irritant, and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, in laboratory experiments include its low cost and availability, its high reactivity, and its ability to catalyze various organic reactions. The main limitation of the compound is its irritant nature, and it should be handled with care.
Direcciones Futuras
The potential future directions for (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. In addition, further research could be done into its potential use as a catalyst for other organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. Finally, further research could be done into its potential use in the preparation of organometallic complexes, such as zinc-pyridinium complexes.
Métodos De Síntesis
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, can be synthesized from the reaction of 6-cyanopyridine with zinc bromide in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solution at room temperature. The reaction is complete in approximately 1 hour. After the reaction, the product is filtered and the solvent is removed under reduced pressure. The product is then recrystallized from methanol to yield a pure product.
Propiedades
IUPAC Name |
bromozinc(1+);3H-pyridin-3-ide-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZFTUYDNLYDU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=[C-]1)C#N.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyanopyridin-3-yl)zinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














